molecular formula C8H8N2O4 B1424953 Methyl 2-(5-nitropyridin-2-YL)acetate CAS No. 292600-22-7

Methyl 2-(5-nitropyridin-2-YL)acetate

Cat. No. B1424953
M. Wt: 196.16 g/mol
InChI Key: HWAYALCUMDVEIK-UHFFFAOYSA-N
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Description

“Methyl 2-(5-nitropyridin-2-YL)acetate” is a chemical compound with the CAS Number: 292600-22-7. Its molecular weight is 196.16 and its IUPAC name is methyl (5-nitro-2-pyridinyl)acetate . It is stored at room temperature in an inert atmosphere .


Synthesis Analysis

The synthesis of “Methyl 2-(5-nitropyridin-2-YL)acetate” could potentially involve 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester as a starting material . The specific operations include adding cold aqueous 20% sulfuric acid to the starting material and heating the mixture to 100°C for 2 hours .


Molecular Structure Analysis

The InChI code for “Methyl 2-(5-nitropyridin-2-YL)acetate” is 1S/C8H8N2O4/c1-14-8(11)4-6-2-3-7(5-9-6)10(12)13/h2-3,5H,4H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 2-(5-nitropyridin-2-YL)acetate” is a solid at room temperature .

Scientific Research Applications

Multicomponent Synthesis Applications

Methyl 2-(5-nitropyridin-2-yl)acetate is utilized in multicomponent synthesis processes. A study by Turgunalieva et al. (2023) demonstrated the use of a multicomponent reaction to acquire 4-methyl-substituted derivatives of 5-nitro-1,4-dihydropyridine, subsequently oxidized to 2,4-dimethyl-5-nitropyridines. This method enabled the synthesis of previously undescribed and inaccessible substituted 5(3)-nitropyridines, highlighting its utility in creating novel chemical structures (Turgunalieva et al., 2023).

Anticancer Drug Synthesis

The compound also finds application in the synthesis of anticancer drugs. Zhang et al. (2019) established a rapid and high-yield synthetic method for 1-methyl-3-(5-nitropyridin-2-yl) urea, an important intermediate in small molecule anticancer drugs. This synthesis, starting from commercially available 2-chloro-5-nitropyridine, signifies the compound's role in developing therapeutics (Zhang et al., 2019).

Facilitating Synthesis of Nitropyridines

Le et al. (2015) developed a metal-free protocol for synthesizing 2-alkenyl/alkynyl-5-nitropyridines using a three-component ring transformation. This approach addresses challenges in preparing 2-alkenyl/alkynyl-5-nitropyridines, demonstrating the utility of Methyl 2-(5-nitropyridin-2-yl)acetate in facilitating the synthesis of complex nitropyridines (Le et al., 2015).

Applications in Spectroscopy

Balachandran et al. (2012) utilized derivatives of Methyl 2-(5-nitropyridin-2-yl)acetate for conformational stability and vibrational spectral studies. Their research provided insights into molecular stability, bond strength, and electron density mapping, highlighting its significance in spectroscopy and molecular analysis (Balachandran et al., 2012).

Development of Fluorescent Probes

Singh et al. (2020) demonstrated the use of derivatives of Methyl 2-(5-nitropyridin-2-yl)acetate in designing fluorescent compounds for detecting metal ions like Fe3+ and Hg2+ in aqueous media. This application is particularly relevant in environmental monitoring and biological systems (Singh et al., 2020).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 2-(5-nitropyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-14-8(11)4-6-2-3-7(5-9-6)10(12)13/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAYALCUMDVEIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679838
Record name Methyl (5-nitropyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(5-nitropyridin-2-YL)acetate

CAS RN

292600-22-7
Record name Methyl (5-nitropyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The solution of dimethyl 2-(5-nitropyridin-2-yl)malonate (10.0 g 41.7 mmol), NaCl (2.58 g, 44.20 mmol) and H2O (1.3 g, 74.23 mmol) in DMSO (50 mL) was stirred at 130 degree for 6 h. After cooling to room temperature, the reaction mixture was diluted with H2O and extracted with ethyl acetate. The organic layer was dried over sodium sulfate and evaporated under reduced pressure. The residue was purified by a standard method to get desired product.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
2.58 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.3 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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